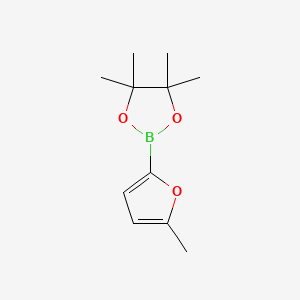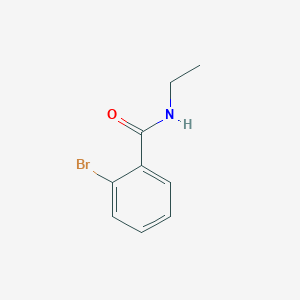![molecular formula C4H2N2S2 B1587360 Tiazolo[5,4-d]tiazol CAS No. 251-56-9](/img/structure/B1587360.png)
Tiazolo[5,4-d]tiazol
Descripción general
Descripción
Thiazolo[5,4-d]thiazole is a fused heterocyclic compound characterized by its electron-deficient nature, high oxidative stability, and rigid planar structure.
Aplicaciones Científicas De Investigación
Thiazolo[5,4-d]thiazole has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Thiazolo[5,4-d]thiazole is a versatile compound with a wide range of applications. It is primarily used in the field of materials science, particularly in the development of semiconductors for plastic electronics . The compound’s primary targets are the materials it is incorporated into, such as covalent triazine frameworks (CTFs), where it enhances their photocatalytic activity .
Mode of Action
Thiazolo[5,4-d]thiazole interacts with its targets by enhancing their light absorption capacity and chemical stability . This compound is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This overlap allows for efficient electron-hole separation and transfer capability, which is crucial for the photocatalytic activity of the materials it is incorporated into .
Biochemical Pathways
The primary biochemical pathway affected by Thiazolo[5,4-d]thiazole is the photocatalytic process. The compound enhances the photocatalytic activity of the materials it is incorporated into, leading to improved performance in applications such as hydrogen production and dye degradation . The compound’s electron-deficient nature and efficient intermolecular π–π overlap enable it to facilitate charge separation and electron transport in these materials .
Pharmacokinetics
The compound’s properties, such as its high oxidative stability and efficient intermolecular π–π overlap, enhance the performance and stability of these materials .
Result of Action
The incorporation of Thiazolo[5,4-d]thiazole into materials like CTFs results in enhanced photocatalytic activity. For instance, a Thiazolo[5,4-d]thiazole functionalized covalent triazine framework demonstrated superior photocatalytic activity for hydrogen production and dye degradation . This is due to the compound’s ability to facilitate efficient electron-hole separation and transfer .
Action Environment
The action of Thiazolo[5,4-d]thiazole is influenced by environmental factors such as light and the chemical environment of the material it is incorporated into. For example, the compound’s photocatalytic activity is enhanced under visible light . Additionally, the chemical stability of Thiazolo[5,4-d]thiazole allows it to maintain its performance in various chemical environments .
Direcciones Futuras
Thiazolo[5,4-d]thiazole-based materials have shown high potential, notably in the field of organic photovoltaics . There is a growing demand for new fluorescent small molecule dyes for solid-state applications in the photonics and optoelectronics industry . Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of Thiazolo[5,4-d]thiazole-based materials in solid-state photonic and fluorescence-based optical devices .
Análisis Bioquímico
Biochemical Properties
Thiazolo[5,4-d]thiazole plays a crucial role in biochemical reactions, particularly in the field of organic electronics and photocatalysis. It interacts with various enzymes, proteins, and biomolecules, facilitating electron transfer processes. For instance, thiazolo[5,4-d]thiazole has been incorporated into covalent triazine frameworks to enhance photocatalytic activity for hydrogen production and dye degradation . The compound’s electron-deficient nature and ability to form strong π-π interactions enable efficient electron transfer, which is essential for these biochemical reactions.
Cellular Effects
Thiazolo[5,4-d]thiazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into organic frameworks has shown potential in enhancing photocatalytic activity, which can impact cellular functions by generating reactive oxygen species (ROS) under light irradiation . These ROS can induce oxidative stress, leading to changes in gene expression and metabolic pathways. Additionally, thiazolo[5,4-d]thiazole-based materials have been explored for their potential in photodynamic therapy, where they can selectively target and kill cancer cells .
Molecular Mechanism
At the molecular level, thiazolo[5,4-d]thiazole exerts its effects through various mechanisms. It can form strong π-π interactions with other aromatic compounds, facilitating electron transfer and enhancing photocatalytic activity . The compound’s electron-deficient nature allows it to act as an electron acceptor, which is crucial for its role in organic electronics and photocatalysis. Additionally, thiazolo[5,4-d]thiazole can interact with enzymes and proteins, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[5,4-d]thiazole can change over time due to its stability and degradation properties. Studies have shown that thiazolo[5,4-d]thiazole-based materials maintain their photocatalytic activity over multiple cycles, indicating good stability . Prolonged exposure to light and other environmental factors can lead to degradation, affecting the compound’s long-term efficacy. In vitro and in vivo studies have demonstrated that thiazolo[5,4-d]thiazole can induce long-term changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of thiazolo[5,4-d]thiazole vary with different dosages in animal models. At low doses, the compound has shown potential in enhancing photocatalytic activity and promoting cellular functions . At high doses, thiazolo[5,4-d]thiazole can induce toxic effects, including oxidative stress and cell death. Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
Thiazolo[5,4-d]thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s electron-deficient nature allows it to participate in redox reactions, influencing the balance of reactive oxygen species and other metabolites . Additionally, thiazolo[5,4-d]thiazole can affect the activity of enzymes involved in metabolic pathways, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, thiazolo[5,4-d]thiazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The compound’s ability to form strong π-π interactions with other molecules also plays a role in its transport and distribution, enabling efficient electron transfer and enhancing its biochemical properties .
Subcellular Localization
Thiazolo[5,4-d]thiazole exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its effects . For instance, thiazolo[5,4-d]thiazole-based materials have been shown to localize in the mitochondria, where they can influence mitochondrial function and induce oxidative stress . This subcellular localization is crucial for the compound’s role in various biochemical and cellular processes.
Métodos De Preparación
Thiazolo[5,4-d]thiazole can be synthesized through various methods. One common approach involves the oxidative cyclization of intermediates formed by the reaction of dithiooxamide with aldehydes . Another method includes the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . Industrial production methods often involve similar synthetic routes but are optimized for scalability and efficiency.
Análisis De Reacciones Químicas
Thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of thiazolo[5,4-d]thiazole.
Cycloaddition: This compound can participate in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Thiazolo[5,4-d]thiazole is unique due to its high oxidative stability and rigid planar structure. Similar compounds include:
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thieno[2,3-d]thiazole: Another fused heterocyclic compound with similar electronic properties.
Thiazolo[4,5-b]pyridine: A related compound with a fused thiazole and pyridine ring system.
These compounds share some structural similarities but differ in their electronic properties and specific applications.
Propiedades
IUPAC Name |
[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2/c1-5-3-4(7-1)6-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQXSXLBPPFJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402924 | |
| Record name | Thiazolo[5,4-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-56-9 | |
| Record name | Thiazolo[5,4-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime](/img/structure/B1587284.png)


![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)







